molecular formula C10H8N4O3 B13772000 N-(6-Nitro-4-cinnolinyl)-acetamide

N-(6-Nitro-4-cinnolinyl)-acetamide

Cat. No.: B13772000
M. Wt: 232.20 g/mol
InChI Key: ZCKPXIHVXMJKEJ-UHFFFAOYSA-N
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Description

N-(6-Nitro-4-cinnolinyl)-acetamide is a heterocyclic acetamide derivative featuring a cinnoline core substituted with a nitro group at position 6 and an acetamide moiety at position 4. Cinnoline, a bicyclic aromatic system comprising two fused benzene rings with two nitrogen atoms, confers unique electronic and steric properties.

Properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

N-(6-nitrocinnolin-4-yl)acetamide

InChI

InChI=1S/C10H8N4O3/c1-6(15)12-10-5-11-13-9-3-2-7(14(16)17)4-8(9)10/h2-5H,1H3,(H,12,13,15)

InChI Key

ZCKPXIHVXMJKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitro-4-cinnolinyl)-acetamide typically involves the nitration of cinnoline derivatives followed by acylation. One common method includes the nitration of 4-cinnolinylamine to produce 6-nitro-4-cinnolinylamine, which is then reacted with acetic anhydride to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitro-4-cinnolinyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Nitro-4-cinnolinyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-Nitro-4-cinnolinyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key Compounds Compared:

N-(4-Nitrophenyl)acetamide (CAS 104-04-1)

N-(3-Nitrophenyl)acetamide (CAS 122-28-1)

(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (Compound 6o from )

N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37 from )

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N-(6-Nitro-4-cinnolinyl)-acetamide Cinnoline (C₈H₆N₂) 6-NO₂, 4-NHCOCH₃ C₁₀H₈N₄O₃* 232.19* High planarity, strong electron-withdrawing effects
N-(4-Nitrophenyl)acetamide Benzene 4-NO₂, NHCOCH₃ C₈H₈N₂O₃ 180.16 Moderate solubility, crystalline
N-(3-Nitrophenyl)acetamide Benzene 3-NO₂, NHCOCH₃ C₈H₈N₂O₃ 180.16 Altered electronic effects vs. para isomer
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide Quinoline 6-Br, 4-acrylamide, N-phenyl C₁₈H₁₄BrN₂O 369.22 Bulky substituents; potential kinase inhibition
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide Benzene 4-SO₂-piperazine, NHCOCH₃ C₁₂H₁₆N₄O₃S 296.35 Enhanced anti-inflammatory activity

*Hypothetical values based on structural analysis.

Key Observations:

  • This could enhance binding to aromatic biological targets or improve material stability .
  • Pharmacological Potential: While N-(4-nitrophenyl)acetamide derivatives exhibit analgesic and anti-inflammatory activities , the cinnoline core may confer distinct target affinities, such as kinase or enzyme inhibition, as seen in quinoline analogs .

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